molecular formula C13H8BrNO2 B11841104 5-bromo-3H-benzo[e]indole-2-carboxylic acid

5-bromo-3H-benzo[e]indole-2-carboxylic acid

Cat. No.: B11841104
M. Wt: 290.11 g/mol
InChI Key: DMWBHGGDWOTVLY-UHFFFAOYSA-N
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Description

5-Bromo-3H-benzo[e]indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3H-benzo[e]indole-2-carboxylic acid typically involves the bromination of indole derivatives. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with a Grignard reagent, followed by bromination using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3H-benzo[e]indole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Grignard Reagents: Used in the initial synthesis steps.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted indole derivatives with potential biological activities .

Scientific Research Applications

5-Bromo-3H-benzo[e]indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3H-benzo[e]indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, indole derivatives have been shown to inhibit enzymes like integrase, which is crucial for the replication of certain viruses .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoindole-2-carboxylic acid
  • 3-Bromoindole-2-carboxylic acid
  • 5-Chloroindole-2-carboxylic acid

Uniqueness

5-Bromo-3H-benzo[e]indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the carboxylic acid group at the 2nd position can lead to distinct interactions with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C13H8BrNO2

Molecular Weight

290.11 g/mol

IUPAC Name

5-bromo-3H-benzo[e]indole-2-carboxylic acid

InChI

InChI=1S/C13H8BrNO2/c14-10-6-11-9(5-12(15-11)13(16)17)7-3-1-2-4-8(7)10/h1-6,15H,(H,16,17)

InChI Key

DMWBHGGDWOTVLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(N3)C(=O)O)Br

Origin of Product

United States

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